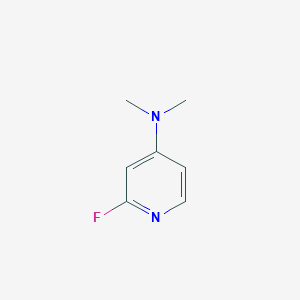
2-Fluor-N,N-Dimethylpyridin-4-amin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-N,N-dimethylpyridin-4-amine is a fluorinated pyridine derivative with the molecular formula C7H9FN2. This compound is characterized by the presence of a fluorine atom at the 2-position of the pyridine ring and two methyl groups attached to the nitrogen atom at the 4-position. It is a solid at room temperature and is known for its use in various chemical reactions and applications in scientific research.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-N,N-dimethylpyridin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound can be used in the study of biological systems, particularly in the development of fluorinated analogs of biologically active molecules.
Medicine: Fluorinated compounds are often explored for their potential in drug development due to their enhanced metabolic stability and bioavailability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-N,N-dimethylpyridin-4-amine typically involves the fluorination of pyridine derivatives. One common method is the reaction of N,N-dimethylpyridin-4-amine with fluorinating agents such as N-fluoropyridinium salts. This reaction is usually carried out in the presence of a strong acid and at elevated temperatures to achieve good yields .
Another method involves the direct fluorination of pyridine using a combination of aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C). This method can produce a mixture of 2-fluoropyridine and 2,6-difluoropyridine .
Industrial Production Methods
Industrial production of 2-Fluoro-N,N-dimethylpyridin-4-amine may involve large-scale fluorination processes using specialized equipment to handle the high temperatures and reactive fluorinating agents. The choice of method depends on factors such as cost, yield, and purity requirements.
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-N,N-dimethylpyridin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom in the 2-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a ligand or reactant.
Common Reagents and Conditions
Fluorinating Agents: N-fluoropyridinium salts, AlF3, CuF2.
Catalysts: Palladium catalysts for coupling reactions.
Solvents: Common solvents include dimethylformamide (DMF) and dichloromethane (DCM).
Major Products
The major products formed from reactions involving 2-Fluoro-N,N-dimethylpyridin-4-amine depend on the specific reaction conditions and reagents used. For example, in Suzuki-Miyaura coupling, the product would be a biaryl compound.
Wirkmechanismus
The mechanism of action of 2-Fluoro-N,N-dimethylpyridin-4-amine in chemical reactions involves its role as a nucleophile or ligand. The fluorine atom’s electron-withdrawing effect can influence the reactivity of the pyridine ring, making it more susceptible to nucleophilic attack. In coupling reactions, it can coordinate with metal catalysts, facilitating the formation of new carbon-carbon bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluoropyridine: Similar in structure but lacks the dimethylamino group.
N,N-Dimethylpyridin-4-amine: Similar but without the fluorine atom.
2,6-Difluoropyridine: Contains an additional fluorine atom at the 6-position.
Uniqueness
2-Fluoro-N,N-dimethylpyridin-4-amine is unique due to the combination of the fluorine atom and the dimethylamino group, which imparts distinct electronic and steric properties. This makes it particularly useful in specific synthetic applications where these properties are advantageous .
Eigenschaften
IUPAC Name |
2-fluoro-N,N-dimethylpyridin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2/c1-10(2)6-3-4-9-7(8)5-6/h3-5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQYHAAZITLGHLZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=NC=C1)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30479220 |
Source


|
| Record name | 2-Fluoro-N,N-dimethylpyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30479220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849937-80-0 |
Source


|
| Record name | 2-Fluoro-N,N-dimethylpyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30479220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














